![molecular formula C10H12O2 B14755011 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane CAS No. 259-78-9](/img/structure/B14755011.png)
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxapentacyclo[6400~2,7~0~4,11~0~5,10~]dodecane is a complex polycyclic compound with a unique structure that includes multiple rings and ether linkages
Preparation Methods
The synthesis of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane typically involves the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates This reaction requires specific conditions, including the presence of light to initiate the cycloaddition process
Chemical Reactions Analysis
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes .
Scientific Research Applications
This compound has shown potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated as a C2-symmetric HIV-1 protease inhibitor . The compound’s unique structure allows it to fit well into the active site of the HIV-1 protease, inhibiting its activity and potentially serving as a basis for new antiretroviral drugs. Additionally, its structural characteristics make it a valuable tool for studying molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane as an HIV-1 protease inhibitor involves its binding to the active site of the enzyme. The compound’s C2-symmetric structure allows it to interact with the enzyme’s active site residues, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This inhibition prevents the protease from processing viral proteins, thereby hindering viral replication.
Comparison with Similar Compounds
Similar compounds to 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane include other polycyclic ethers and cage compounds, such as 4,10-Dioxapentacyclo[6.3.1.0~2,7~.0~3,5~.0~9,11~]dodecane These compounds share structural similarities but differ in the arrangement of their rings and functional groups The uniqueness of 3,9-Dioxapentacyclo[6400~2,7~0~4,11~
Properties
CAS No. |
259-78-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane |
InChI |
InChI=1S/C10H12O2/c1-3-7-5-2-6-9(11-7)4(1)10(6)12-8(3)5/h3-10H,1-2H2 |
InChI Key |
RFMVHAUTPRUSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C2OC5C1C(C5C4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
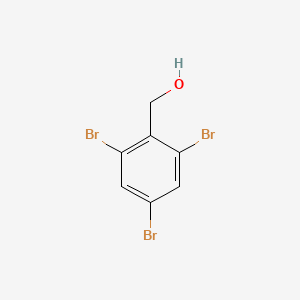
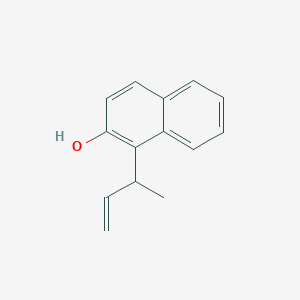
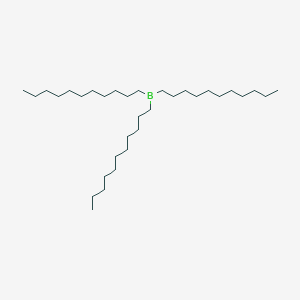
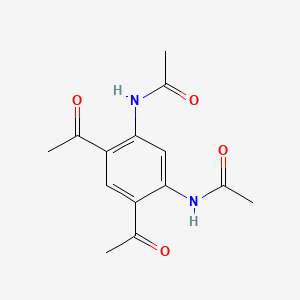
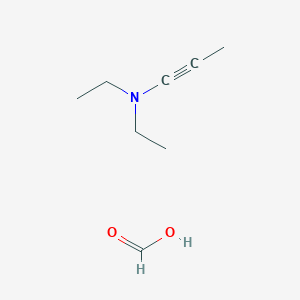
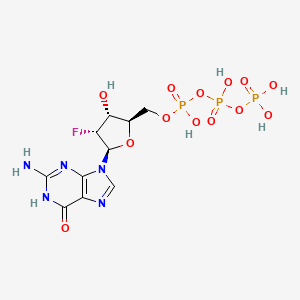
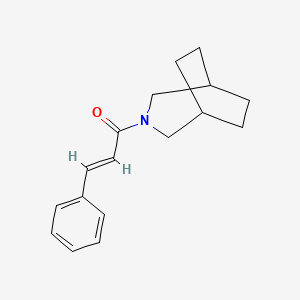
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

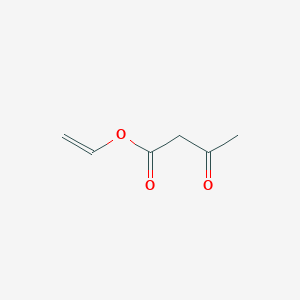

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
